1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy-
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Overview
Description
1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy- is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring, and it contains additional hexyloxy and dimethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy- typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for 1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy- involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and recyclable heterogeneous catalysts can enhance the efficiency and scalability of the production process . These methods allow for precise control of reaction parameters and reduce waste generation, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxoles. These products have significant applications in the synthesis of pharmaceuticals, agrochemicals, and aromatic compounds .
Scientific Research Applications
1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, it can act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . The compound’s structure allows it to bind to receptors and modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar core structure but without the hexyloxy and dimethoxy substituents.
1,4-Benzodioxine: Another benzodioxole derivative with different substituents.
Methylenedioxybenzene: A related compound with a methylenedioxy group attached to a benzene ring.
Uniqueness
1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy- is unique due to its specific substituents, which confer distinct chemical and biological properties. The hexyloxy and dimethoxy groups enhance its reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
96573-18-1 |
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Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
6-hexoxy-4,5-dimethoxy-1,3-benzodioxole |
InChI |
InChI=1S/C15H22O5/c1-4-5-6-7-8-18-11-9-12-14(20-10-19-12)15(17-3)13(11)16-2/h9H,4-8,10H2,1-3H3 |
InChI Key |
WJQNGOSQPRXBMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C(=C2C(=C1)OCO2)OC)OC |
Origin of Product |
United States |
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